Isopropylboronic acid
Overview
Description
Isopropylboronic acid, also known as (1-methylethyl)boronic acid or propane-2-boronic acid, is an organoboron compound with the chemical formula C3H9BO2. This compound is characterized by the presence of a boronic acid group attached to an isopropyl group. It is a white, crystalline solid that is soluble in water and has a melting point of 95-100°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylboronic acid can be synthesized through several methods. One common method involves the reaction of isopropylmagnesium chloride with trimethyl borate, followed by hydrolysis. The reaction proceeds as follows:
(CH3)2CHMgCl + B(OCH3)3 → (CH3)2CHB(OCH3)2 + MgCl(OCH3)
(CH3)2CHB(OCH3)2 + 2H2O → (CH3)2CHB(OH)2 + 2CH3OH
Industrial Production Methods: In industrial settings, this compound is often produced using similar organometallic reactions, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and low temperatures is common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Isopropylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: It can be reduced to form isopropylborane.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Isopropylborane.
Substitution: Various biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Isopropylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Biology: It is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is involved in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of isopropylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
- Cyclopropylboronic acid
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Properties
IUPAC Name |
propan-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHSSYCQCBJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370481 | |
Record name | Isopropylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80041-89-0 | |
Record name | Isopropylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYLBORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of isopropylboronic acid, specifically, impact the product selectivity in the studied Suzuki-Miyaura reaction?
A: The DFT study [] investigated the reaction between sterically hindered 2-bromo-1,3,5-trimethylbenzene and this compound, revealing that the steric bulk of the isopropyl group on the boronic acid plays a crucial role in determining product selectivity. The calculations demonstrated that the most sterically favored product (product-1) is the major product formed, while two other possible products (product-2 and product-3) are formed in much smaller quantities. This suggests that the bulky isopropyl group hinders certain reaction pathways during the reductive elimination step, leading to a preference for the formation of the least sterically hindered product.
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